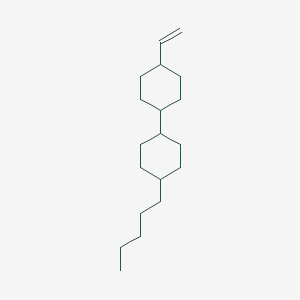

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

Description

The exact mass of the compound (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1-ethenyl-4-(4-pentylcyclohexyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34/c1-3-5-6-7-17-10-14-19(15-11-17)18-12-8-16(4-2)9-13-18/h4,16-19H,2-3,5-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEUVXQGVOQDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2CCC(CC2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501010227 | |

| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129738-34-7 | |

| Record name | trans-4-pentyl-trans-4'-vinylbicyclohexyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501010227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Pentyl-4'-trans-vinyl-[1,1'-bicyclohexyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a unique bicyclic hydrocarbon, holds significant interest in the realm of materials science, particularly in the development of liquid crystals and advanced polymers. Its molecular architecture, featuring a rigid bi(cyclohexane) core, a flexible pentyl chain, and a reactive vinyl group, imparts a combination of properties that are highly sought after for applications demanding specific optical and thermal characteristics. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a plausible synthetic pathway, and potential applications of this compound.

Molecular Structure and Properties

The defining feature of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is its stereochemistry. The "trans,trans" configuration of the two cyclohexane rings results in a linear and rigid molecular shape, a key characteristic for the formation of liquid crystalline phases. The pentyl group provides fluidity and influences the mesophase transition temperatures, while the vinyl group serves as a polymerizable handle, allowing for the creation of liquid crystal polymers and other advanced materials.

Physicochemical Data

A summary of the key physicochemical properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is presented in the table below.

| Property | Value | Reference |

| CAS Number | 129738-34-7 | [1] |

| Molecular Formula | C₁₉H₃₄ | [1] |

| Molecular Weight | 262.48 g/mol | [1] |

| Melting Point | 47.0 - 51.0 °C | [2] |

| Boiling Point | 339.8 °C at 760 mmHg | [3] |

| Density | 0.891 g/cm³ | [3] |

| Refractive Index | 1.505 | [3] |

| Flash Point | 152.1 °C | [3] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A potential synthetic route is outlined below. This pathway is based on the synthesis of similar trans-4-(trans-4'-alkylcyclohexyl)cyclohexyl derivatives.

References

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) synthesis precursors

An In-depth Technical Guide on the Synthesis Precursors of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a molecule of interest in materials science, particularly for liquid crystal applications. The synthesis is presented as a multi-step process, focusing on the preparation of key precursors. This document details the experimental protocols for each step, presents quantitative data in tabular format, and includes diagrams to illustrate the synthetic pathway and experimental workflows.

Synthetic Pathway Overview

The synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) can be achieved through a three-step sequence starting from the commercially available or synthetically accessible (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol. The overall synthetic scheme is outlined below:

-

Step 1: Oxidation of the Secondary Alcohol. The synthesis commences with the oxidation of (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol to the corresponding ketone, (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one. This transformation can be efficiently carried out using various oxidation reagents, with the Jones oxidation being a classic and effective method.

-

Step 2: Preparation of the Wittig Reagent. The vinyl group is introduced in the final step via a Wittig reaction. This requires the preparation of a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂). This reagent is conveniently generated in situ from methyltriphenylphosphonium bromide by deprotonation with a strong base.

-

Step 3: Wittig Olefination. The final step involves the reaction of the ketone precursor with the freshly prepared Wittig reagent to yield the target molecule, (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

The following sections provide detailed experimental protocols for each of these key transformations.

Experimental Protocols

Step 1: Synthesis of (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one via Jones Oxidation

This protocol describes the oxidation of the secondary alcohol to the corresponding ketone using Jones reagent (a solution of chromium trioxide in sulfuric acid).

Materials:

-

(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol (CAS: 82598-08-1)

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Isopropyl alcohol

Procedure:

-

Preparation of Jones Reagent: In a beaker, cautiously dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid. Slowly and with stirring, add this mixture to 50 mL of water and allow the solution to cool to room temperature.[1]

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 0.1 mol of (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol in 200 mL of acetone.

-

Oxidation: Cool the flask containing the alcohol solution to 15-20°C using a water bath. Add the prepared Jones reagent dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C. A color change from orange-red to green will be observed. Continue the addition until a faint orange color persists.[1][2]

-

Reaction Monitoring and Quenching: After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate forms.[1][3]

-

Work-up: Remove the acetone by rotary evaporation. Add 150 mL of water to the residue and transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ketone. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.[1]

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-ol | |

| Product | (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one | |

| Expected Yield | 85-95% | Based on similar Jones oxidations of secondary alcohols.[2] |

| Purity | >95% (after purification) |

Step 2 & 3: Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) via Wittig Reaction

This protocol describes the in situ generation of the Wittig reagent and its subsequent reaction with the ketone precursor to form the target vinyl compound.

Materials:

-

(trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br) (CAS: 1779-49-3)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Hexanes or petroleum ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen gas atmosphere

Procedure:

-

Preparation of the Wittig Reagent (Ylide):

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.[4]

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension under a positive pressure of nitrogen.

-

Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for at least 1 hour to ensure complete formation of the ylide (a characteristic orange to yellow color should develop).

-

-

Wittig Olefination:

-

In a separate dry round-bottom flask under a nitrogen atmosphere, dissolve (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one (1.0 equivalent) in anhydrous THF.

-

Cool the ketone solution to 0°C in an ice bath.

-

Slowly add the freshly prepared ylide solution from the first flask to the stirred ketone solution via a cannula or syringe.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by TLC.[5]

-

-

Work-up:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude product will contain triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexanes or petroleum ether) to isolate the pure (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

-

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Starting Material | (trans,trans)-4'-Pentyl-[1,1'-bi(cyclohexan)]-4-one | |

| Product | (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) | |

| Expected Yield | 60-80% | Based on similar Wittig reactions on cyclohexanones.[4][6] |

| Purity | >98% (after purification) | [7] |

Diagrams

Synthetic Pathway

Caption: Overall synthetic pathway for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Experimental Workflow for Wittig Reaction

Caption: Experimental workflow for the Wittig olefination step.

References

Unveiling (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystal compound (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a molecule of interest in materials science. Due to the limited availability of primary literature detailing its original discovery, this document consolidates available data from commercial suppliers and infers synthetic pathways based on established organic chemistry principles for analogous structures.

Core Compound Properties

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a bicyclohexane derivative featuring a pentyl group and a vinyl group at the 4 and 4' positions, respectively, with a trans,trans stereochemical configuration across the cyclohexane rings. This specific arrangement imparts properties that are valuable for applications in liquid crystal displays and other advanced materials.

| Property | Value | Source |

| CAS Number | 129738-34-7 | Commercial Suppliers |

| Molecular Formula | C₁₉H₃₄ | Commercial Suppliers |

| Molecular Weight | 262.48 g/mol | Commercial Suppliers |

| Purity | Typically >98% | Commercial Suppliers |

Inferred Synthetic Pathway

While the specific initial publication detailing the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) could not be definitively located in the public domain, a plausible and widely utilized method for creating the terminal vinyl group on a cyclohexane ring is the Wittig reaction. This reaction is a cornerstone of organic synthesis for olefination.

The logical precursor for such a synthesis would be (trans,trans)-4-pentyl-[1,1'-bicyclohexan]-4-one. This ketone can be reacted with a phosphonium ylide, such as methyltriphenylphosphonium bromide, in the presence of a strong base to yield the desired vinyl-substituted product.

Below is a generalized workflow for this synthetic approach.

Caption: Generalized workflow for the synthesis of the target compound via a Wittig reaction.

Postulated Experimental Protocol: Wittig Reaction

Disclaimer: The following protocol is a generalized procedure based on standard Wittig reaction conditions and has not been verified against a primary literature source for this specific compound. Researchers should treat this as a theoretical starting point and optimize conditions accordingly.

Materials:

-

(trans,trans)-4-pentyl-[1,1'-bicyclohexan]-4-one

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in a suitable solvent (e.g., hexane)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

-

Magnetic stirrer and heating mantle

-

Solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Ylide Preparation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of n-BuLi dropwise to the suspension with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange-red ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

In a separate flame-dried flask under an inert atmosphere, dissolve (trans,trans)-4-pentyl-[1,1'-bicyclohexan]-4-one in anhydrous THF.

-

Cool the ketone solution to 0 °C.

-

Slowly transfer the prepared ylide solution to the ketone solution via cannula.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to isolate (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

-

Characterization Data

Spectroscopic data is essential for the verification of the synthesized compound. While a comprehensive dataset from a primary research article is unavailable, commercial suppliers often provide characterization data such as Nuclear Magnetic Resonance (NMR) spectra upon request. Researchers are encouraged to obtain and analyze this data to confirm the structure and purity of the material.

Expected ¹H NMR Spectral Features:

-

Vinyl Protons: Signals in the olefinic region (typically 5-6 ppm), showing characteristic splitting patterns (e.g., a doublet of doublets for the proton on the carbon adjacent to the cyclohexane ring).

-

Cyclohexane and Pentyl Protons: A complex series of overlapping signals in the aliphatic region (typically 0.8-2.0 ppm). The protons of the pentyl chain's terminal methyl group would appear as a triplet around 0.9 ppm.

Logical Relationship of Synthesis and Characterization

The synthesis and characterization of a novel compound follow a logical progression to ensure the final product is the correct molecule and of high purity.

Caption: Logical workflow from synthesis to structural confirmation of a chemical compound.

Applications and Future Directions

Bicyclohexane-based liquid crystals are known for their low viscosity and good optical properties, making them suitable for various electro-optical applications. The presence of a terminal vinyl group in (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) opens up possibilities for its use as a monomer in the synthesis of liquid crystalline polymers. These polymers can form highly ordered structures with unique anisotropic properties, finding use in advanced displays, sensors, and optical films.

Further research into this compound could involve:

-

Definitive Synthesis and Characterization: Publication of a detailed, peer-reviewed synthesis and a complete set of characterization data.

-

Polymerization Studies: Investigation of its polymerization behavior and the properties of the resulting polymers.

-

Liquid Crystal Properties: A thorough study of its mesophase behavior and electro-optical properties.

-

Drug Development Applications: While primarily a materials science compound, its rigid bicyclohexane core could be explored as a scaffold in medicinal chemistry, although no such applications are currently documented.

This technical guide serves as a foundational resource for researchers interested in (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). As more primary research becomes available, this document can be updated to provide more definitive information.

An In-Depth Technical Guide to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), a liquid crystal monomer, holds significance in the development of advanced materials, particularly for applications in display technologies. Its unique molecular structure, featuring a rigid bicyclohexane core, a flexible pentyl chain, and a reactive vinyl group, imparts specific electro-optical properties that are of interest in the formulation of liquid crystal mixtures. This technical guide provides a comprehensive review of the available literature on its synthesis, properties, and potential applications, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical Properties

The fundamental physicochemical properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are summarized in the table below. These properties are crucial for its handling, purification, and application in various formulations.

| Property | Value | Reference |

| CAS Number | 129738-34-7 | [1] |

| Molecular Formula | C₁₉H₃₄ | [1] |

| Molecular Weight | 262.47 g/mol | [1] |

| Boiling Point | 339.8 °C at 760 mmHg | [1] |

| Density | 0.891 g/cm³ | [1] |

| Refractive Index | 1.505 | [1] |

| Flash Point | 152.1 °C | [1] |

| Vapor Pressure | 0.000176 mmHg at 25°C | [1] |

Synthesis

A plausible synthetic pathway is outlined below. This pathway is a generalized representation based on common organic synthesis methodologies for similar structures.

Caption: Plausible synthetic pathways to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Experimental Protocol: A Generalized Wittig Reaction Approach

The following is a generalized experimental protocol for the introduction of a vinyl group via the Wittig reaction, a common method for converting ketones to alkenes. This protocol is illustrative and would require optimization for the specific substrate.

-

Preparation of the Phosphonium Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of a strong base, such as n-butyllithium in hexanes, to the suspension via the dropping funnel with vigorous stirring under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete formation of the ylide. The formation of a characteristic orange-red color indicates the presence of the ylide.

-

-

Wittig Reaction:

-

Dissolve (trans,trans)-4-pentyl-1,1'-bi(cyclohexan)-4-one in anhydrous THF in a separate flask.

-

Cool the ylide solution to 0 °C and slowly add the solution of the ketone.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to obtain the pure (trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane).

-

Applications in Liquid Crystal Displays

Molecules like (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are key components in the formulation of nematic liquid crystal mixtures used in various electro-optical devices, most notably liquid crystal displays (LCDs). The vinyl group serves as a reactive site for polymerization, allowing for the formation of polymer-stabilized liquid crystals (PSLCs) or polymer networks.

The logical relationship of how this monomer contributes to the functionality of an LCD is depicted below.

Caption: Role of the monomer in a polymer-stabilized liquid crystal display.

The polymerization of the vinyl group within the liquid crystal host creates a polymer network that can help to stabilize the liquid crystal director, leading to improved switching times, viewing angles, and overall display performance. The specific properties of the monomer, such as its shape, polarity, and reactivity, will influence the final characteristics of the liquid crystal display.

Conclusion

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a valuable monomer in the field of liquid crystal materials. While detailed synthetic and characterization data in the public literature is sparse, its structural features suggest its utility in the formation of polymer-stabilized liquid crystal systems for advanced display applications. Further research into the specific synthesis and properties of this compound would be beneficial for the continued development of novel liquid crystal materials.

References

Spectroscopic Data for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a liquid crystal monomer of interest in materials science. Its unique molecular structure, featuring a saturated bicyclohexane core with a flexible pentyl chain and a reactive vinyl group, contributes to the formation of liquid crystalline phases. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the development of new materials. This technical guide provides a summary of the available spectroscopic data and general experimental considerations for this compound.

Molecular Structure

The structure of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is characterized by two cyclohexane rings in a trans configuration relative to each other. A pentyl group is attached to one cyclohexane ring and a vinyl group to the other, both in a trans (equatorial) position, which is the most stable conformation.

Spectroscopic Data

Detailed, publicly available experimental spectroscopic data for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is limited. Commercial suppliers of this compound often indicate the availability of spectral data such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry upon request. However, a comprehensive, peer-reviewed dataset is not readily accessible in the public domain.

Based on the chemical structure and spectroscopic data of analogous compounds, the expected spectral characteristics are summarized below. These tables are predictive and should be confirmed with experimental data.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Vinyl (CH=CH₂) | 5.7 - 5.9 | m | The complex splitting is due to geminal and vicinal coupling. |

| Vinyl (=CH₂) | 4.8 - 5.1 | m | Two distinct signals are expected for the two geminal protons. |

| Cyclohexane (CH) | 0.8 - 2.0 | m | A complex series of overlapping multiplets for the cyclohexane ring protons. |

| Pentyl (CH₃) | ~0.9 | t | Terminal methyl group of the pentyl chain. |

| Pentyl (CH₂) | 1.2 - 1.4 | m | Methylene groups of the pentyl chain. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| Vinyl (CH=CH₂) | ~140 |

| Vinyl (=CH₂) | ~114 |

| Cyclohexane (CH) | 30 - 45 |

| Pentyl (CH₂) | 22 - 37 |

| Pentyl (CH₃) | ~14 |

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp², vinyl) | 3070 - 3090 | Medium |

| C-H (sp³, alkyl) | 2850 - 2960 | Strong |

| C=C (vinyl) | ~1640 | Medium |

| C-H bend (vinyl) | 910 and 990 | Strong |

| CH₂ bend (alkyl) | ~1450 | Medium |

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | ~262.27 | Molecular ion. |

| [M - C₅H₁₁]⁺ | ~191.18 | Loss of the pentyl group. |

| [M - C₂H₃]⁺ | ~235.24 | Loss of the vinyl group. |

Experimental Protocols

While specific experimental protocols for this compound are not publicly available, general methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a few milligrams of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in a deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution of the complex aliphatic signals.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Integration of the signals can be used to determine the relative number of protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) if it is a liquid at room temperature, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a neat sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Scan the mid-IR range (4000 - 400 cm⁻¹) to obtain the absorption spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, which will produce the molecular ion and characteristic fragment ions.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

Below is a Graphviz diagram illustrating a typical workflow for the spectroscopic characterization of a novel compound like (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Caption: Workflow for Synthesis, Purification, and Spectroscopic Characterization.

Conclusion

The spectroscopic characterization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is essential for its application in materials science. While detailed experimental data is not widely published, the expected spectral features can be predicted based on its molecular structure. Researchers working with this compound are encouraged to perform thorough spectroscopic analysis to confirm its identity and purity. The general protocols and workflow provided in this guide offer a framework for such characterization.

Physical and chemical characteristics of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a liquid crystal monomer (LCM) characterized by a bicyclohexane core with pentyl and vinyl functional groups in a trans,trans stereochemical arrangement. This guide provides a comprehensive overview of its physical and chemical characteristics, extrapolated from available data and analysis of analogous compounds. It includes a summary of its physicochemical properties, predicted reactivity, and general experimental protocols for its synthesis and analysis. Furthermore, this document addresses the toxicological context of liquid crystal monomers as an emerging class of environmental contaminants and outlines a general workflow for the synthesis and characterization of this compound.

Physicochemical Characteristics

| Property | Value / Information | Source / Basis |

| CAS Number | 129738-34-7 | [1] |

| Molecular Formula | C₁₉H₃₄ | [1] |

| Molecular Weight | 262.48 g/mol | |

| Boiling Point | Estimated to be > 339.8 °C | Based on the boiling point of the analogous (trans,trans)-4-(p-Tolyl)-4'-vinyl-1,1'-bi(cyclohexane), with the pentyl group expected to increase the value. |

| Melting Point | Not available. Expected to be a low-melting solid or a liquid at room temperature. | General property of similar liquid crystal monomers. |

| Solubility | Soluble in common organic solvents such as dichloromethane, ether, and hexane. | General solubility of non-polar organic compounds. |

| Appearance | Likely a colorless liquid or low-melting solid. | General appearance of similar organic compounds. |

| Purity | Commercially available with purities of up to 98%. |

Chemical Reactivity and Stability

The chemical behavior of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is primarily dictated by its vinyl group and the saturated bicyclohexane core.

-

Vinyl Group Reactivity : The vinyl group is susceptible to a variety of reactions common to alkenes:

-

Electrophilic Addition : Can undergo addition reactions with electrophiles such as halogens (e.g., Br₂), hydrogen halides (e.g., HBr), and water (in the presence of an acid catalyst).

-

Reduction : The double bond can be hydrogenated to an ethyl group using catalysts like palladium on carbon (Pd/C).

-

Oxidation : Can be cleaved by strong oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) to yield carbonyl compounds.

-

Polymerization : The vinyl group can participate in free-radical or transition-metal-catalyzed polymerization.

-

-

Bicyclohexane Core : The trans,trans-fused cyclohexane rings provide a rigid and stable scaffold. The saturated nature of the rings makes them generally unreactive under standard conditions.

-

Storage and Stability : It is recommended to store the compound in a cool, dry place, sealed from air and moisture to prevent potential polymerization or degradation of the vinyl group.

Experimental Protocols

Detailed experimental procedures for the synthesis and analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are not explicitly published. However, logical protocols can be constructed based on standard organic chemistry methodologies for similar structures.

Synthesis: A Generalized Wittig Approach

A plausible synthetic route to (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) involves a Wittig reaction, a reliable method for forming carbon-carbon double bonds.[2][3]

Reaction Scheme:

(trans,trans)-4'-pentyl-[1,1'-bi(cyclohexan)]-4-one + (CH₃)₃P⁺CH₂⁻ → (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) + (CH₃)₃PO

Materials:

-

(trans,trans)-4'-pentyl-[1,1'-bi(cyclohexan)]-4-one

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Anhydrous workup and purification reagents (e.g., saturated ammonium chloride solution, magnesium sulfate, silica gel)

Procedure:

-

Ylide Preparation : In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to the suspension with stirring. Allow the mixture to warm to room temperature and stir until the ylide (a colored solution) is formed.

-

Wittig Reaction : Dissolve (trans,trans)-4'-pentyl-[1,1'-bi(cyclohexan)]-4-one in the anhydrous solvent in a separate flask.

-

Slowly add the ketone solution to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup : Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification : Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., hexane or a hexane/ethyl acetate gradient).[4]

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle : GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds like liquid crystal monomers.[5] The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, aiding in its identification.

-

Sample Preparation : A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, hexane) is prepared.

-

Instrumentation : A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) coupled to a mass spectrometer.

-

Analysis : The sample is injected into the GC, where it is vaporized and carried through the column by an inert gas. The retention time is recorded. The eluted compounds are then ionized (typically by electron impact), and the mass-to-charge ratio of the fragments is analyzed by the mass spectrometer. The resulting mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR : The proton NMR spectrum would provide information about the different types of protons in the molecule. Expected signals would include those for the vinyl group (typically in the 5-6 ppm region), the protons on the cyclohexane rings, and the protons of the pentyl chain.

-

¹³C NMR : The carbon NMR spectrum would show distinct signals for the vinyl carbons, the carbons of the two cyclohexane rings, and the carbons of the pentyl group.

Toxicological Profile and Biological Context

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) belongs to the class of liquid crystal monomers (LCMs), which are recognized as emerging environmental pollutants due to their widespread use in liquid crystal displays (LCDs).[5][6]

-

Environmental Concerns : Studies have shown that LCMs can be persistent, bioaccumulative, and toxic.[7][8][9] They have been detected in various environmental matrices, including dust, sediment, and water, as well as in human tissues.[6]

-

Toxicity : The toxicological effects of many individual LCMs, including the target compound, have not been extensively studied. However, research on some LCMs suggests potential for adverse health effects such as cytotoxicity, oxidative stress, and metabolic disorders.[5][7]

-

In Vitro Cytotoxicity Assessment : A general approach to assess the potential toxicity of a compound like this would be through in vitro cytotoxicity assays.[10][11][12]

-

Principle : These assays measure the ability of a compound to cause cell death or inhibit cell proliferation in cultured cell lines.

-

Methodology : A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. Cells are incubated with varying concentrations of the test compound, and then the MTT reagent is added. Viable cells with active mitochondria will reduce the MTT to a colored formazan product, which can be quantified spectrophotometrically. A decrease in the amount of formazan produced indicates a reduction in cell viability and thus, cytotoxicity of the compound.

-

Visualizations

Logical Workflow: Synthesis and Analysis

The following diagram illustrates a generalized workflow for the synthesis, purification, and analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Caption: Generalized workflow for the synthesis and analysis.

References

- 1. 129738-34-7|(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)|BLD Pharm [bldpharm.com]

- 2. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Column chromatography - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. A review of liquid crystal monomers: Environmental occurrence, degradation, toxicity, and human exposure of an emerging class of E-waste pollutants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 7. A review of liquid crystal monomers (LCMs) as emerging contaminants: Environmental occurrences, emissions, exposure routes and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. kosheeka.com [kosheeka.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): A Technical Guide for Organic Synthesis

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a key intermediate in the synthesis of advanced materials, particularly for liquid crystal displays and polymer dispersed liquid crystal (PDLC) applications. Its rigid bicyclohexane core, combined with a reactive vinyl group and a flexible pentyl chain, provides a unique molecular architecture for the development of novel organic materials. This technical guide provides an in-depth overview of its synthesis, properties, and potential applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is presented in the table below.

| Property | Value | Reference |

| CAS Number | 129738-34-7 | [1] |

| Molecular Formula | C₁₉H₃₄ | |

| Molecular Weight | 262.48 g/mol | |

| Appearance | Not explicitly stated, likely a colorless liquid or low-melting solid | |

| Purity | Typically >98% |

Synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

The most plausible and widely utilized method for the synthesis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) involves a Wittig reaction from the corresponding ketone precursor, (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one. This transformation is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.

Conceptual Synthetic Pathway

Figure 1: Conceptual synthetic pathway for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) via a Wittig reaction.

Detailed Experimental Protocol (Proposed)

Materials:

-

(trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one

-

Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

-

n-Butyllithium (n-BuLi) in hexane (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for chromatography

Procedure:

-

Ylide Generation:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add methyltriphenylphosphonium bromide (1.1 to 1.5 molar equivalents relative to the ketone).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add n-butyllithium solution (1.0 to 1.2 molar equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the phosphonium ylide.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve (trans,trans)-4-Pentyl-1,1'-bi(cyclohexan)-4'-one (1.0 molar equivalent) in anhydrous THF.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the ketone solution to the ylide solution via cannula or syringe.

-

Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain the desired alkene and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane or a low-polarity hexane/ethyl acetate mixture as the eluent.

-

Workflow Diagram

Figure 2: General experimental workflow for the synthesis and purification of the target compound.

Spectroscopic Characterization (Anticipated Data)

While the specific spectra for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) are not publicly available, the following are the expected key signals based on its structure.

| Technique | Expected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Key Features |

| ¹H NMR | ~ 5.8 ppm (ddt), ~ 4.9 ppm (dd) | Vinyl protons |

| ~ 0.9 - 2.0 ppm | Aliphatic protons of the pentyl and cyclohexyl groups | |

| ¹³C NMR | ~ 140 ppm, ~ 114 ppm | Vinyl carbons |

| ~ 10 - 45 ppm | Aliphatic carbons | |

| IR | ~ 3075 cm⁻¹, ~ 1640 cm⁻¹, ~ 990 cm⁻¹, ~ 910 cm⁻¹ | C-H and C=C stretching and bending of the vinyl group |

| ~ 2850 - 2950 cm⁻¹ | C-H stretching of the aliphatic groups | |

| Mass Spec (EI) | m/z = 262 (M⁺) | Molecular ion peak |

Applications in Organic Synthesis

The primary application of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is as a monomer in the synthesis of polymers and as a component in liquid crystal mixtures.

-

Polymer Synthesis: The vinyl group is susceptible to polymerization, allowing for its incorporation into various polymer backbones. The rigid bicyclohexane unit imparts thermal stability and specific mechanical properties to the resulting polymers.

-

Liquid Crystals: This molecule serves as a fundamental building block for more complex liquid crystalline structures. The bicyclohexane core provides the necessary rigidity and mesogenic character, while the pentyl and vinyl groups can be further functionalized to tune the liquid crystalline properties. Its use in polymer-dispersed liquid crystals (PDLCs) is of particular interest for applications such as smart windows and switchable displays.[6][7]

Safety and Handling

As with any chemical reagent, (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane): Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). Due to the limited availability of published data specifically for this monomer, the following protocols are based on established polymerization techniques for structurally analogous vinyl monomers, particularly those with bulky cycloaliphatic and liquid crystalline properties. These notes are intended to serve as a comprehensive guide for the synthesis and exploration of novel polymers derived from this unique monomer.

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a monomer characterized by a rigid bicyclohexyl core, a flexible pentyl chain, and a polymerizable vinyl group. This structure suggests that the resulting polymer, poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)), may exhibit interesting properties such as liquid crystallinity, high thermal stability, and tailored solubility, making it a candidate for applications in drug delivery, advanced materials, and liquid crystal displays. The polymerization of this monomer can be approached through various techniques, including free-radical, cationic, and controlled radical polymerization methods.

Polymerization Techniques

The choice of polymerization technique will significantly influence the properties of the resulting polymer, such as molecular weight, molecular weight distribution (polydispersity index or PDI), and stereoregularity.

Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for vinyl monomers. For (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), this technique is expected to yield high molecular weight polymers. However, control over the polymer architecture and PDI may be limited.

Experimental Protocol: Free-Radical Polymerization

This protocol is adapted from general procedures for the free-radical polymerization of liquid crystalline vinyl monomers.

Materials:

-

Monomer: (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

-

Initiator: 2,2'-Azobisisobutyronitrile (AIBN), recrystallized from methanol

-

Solvent: Anhydrous toluene or chlorobenzene[1]

-

Precipitating Solvent: Methanol

-

Inert Gas: High-purity nitrogen or argon

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Vacuum/inert gas manifold (Schlenk line)

-

Oil bath with a temperature controller

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Place the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) monomer and AIBN (typically 1-2 mol% relative to the monomer) into a Schlenk flask equipped with a magnetic stir bar.

-

Connect the flask to the Schlenk line and perform at least three cycles of vacuuming and backfilling with inert gas to remove oxygen.

-

Add anhydrous solvent via a degassed syringe. The monomer concentration is typically in the range of 0.5-1.0 M.

-

Immerse the flask in a preheated oil bath at 60-80 °C to initiate the polymerization.[1]

-

Allow the reaction to proceed for a predetermined time (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy.

-

Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

-

Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Cationic Polymerization

Cationic polymerization is suitable for vinyl monomers with electron-donating groups. The bicyclohexyl moiety in the target monomer may stabilize a cationic propagating center, making this a viable polymerization method. This technique can be sensitive to impurities, especially water.

Experimental Protocol: Cationic Polymerization

This protocol is based on the cationic polymerization of bulky vinyl ethers and vinylcyclohexane derivatives.

Materials:

-

Monomer: (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane), rigorously dried and purified.

-

Initiator/Co-initiator System: A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) or ethylaluminum dichloride (EtAlCl₂) is often used.[2]

-

Solvent: Anhydrous, non-polar solvent such as toluene or dichloromethane, freshly distilled.

-

Quenching Agent: Methanol or ammonia solution in methanol.

-

Inert Gas: High-purity nitrogen or argon.

Equipment:

-

Dry glassware (oven-dried and cooled under inert gas).

-

Schlenk line or glovebox for maintaining an inert and dry atmosphere.

-

Low-temperature bath (e.g., dry ice/acetone or a cryostat).

-

Syringes for transfer of dry reagents.

Procedure:

-

Under a strict inert atmosphere, dissolve the purified monomer in the anhydrous solvent in a pre-dried Schlenk flask.

-

Cool the solution to a low temperature (e.g., -78 °C) to control the polymerization rate and minimize side reactions.[2]

-

Add the Lewis acid co-initiator dropwise to the stirred monomer solution. The initiation is often rapid.

-

Allow the polymerization to proceed for the desired time (minutes to hours).

-

Quench the polymerization by adding a small amount of pre-chilled methanol or an ammonia solution.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer in a suitable non-solvent (e.g., methanol or acetone).

-

Isolate and dry the polymer as described in the free-radical polymerization protocol.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This method is tolerant to a wide range of functional groups and reaction conditions.

Experimental Protocol: RAFT Polymerization

This protocol is adapted from general procedures for RAFT polymerization of vinyl esters and other less activated monomers.[3]

Materials:

-

Monomer: (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

-

RAFT Agent: A suitable chain transfer agent, such as a dithiocarbamate or xanthate, should be selected based on the monomer reactivity.

-

Initiator: AIBN or another suitable radical initiator.

-

Solvent: Anhydrous toluene, dioxane, or another suitable solvent.

-

Inert Gas: High-purity nitrogen or argon.

Equipment:

-

Schlenk flask with a magnetic stir bar.

-

Vacuum/inert gas manifold.

-

Oil bath with a temperature controller.

-

Magnetic stirrer.

Procedure:

-

In a Schlenk flask, combine the monomer, RAFT agent, and initiator. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and must be calculated based on the desired degree of polymerization.

-

Deoxygenate the mixture by performing several freeze-pump-thaw cycles or by bubbling with an inert gas.

-

Add the degassed solvent to the flask.

-

Place the flask in a preheated oil bath at the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

-

Monitor the polymerization over time by analyzing monomer conversion.

-

After reaching the desired conversion, stop the reaction by cooling and exposing it to air.

-

Isolate the polymer by precipitation, followed by filtration and drying.

Data Presentation

Due to the absence of specific literature data for poly((trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)), the following table presents hypothetical expected outcomes based on the polymerization of analogous bulky and liquid crystalline vinyl monomers. This table is for illustrative purposes and actual results may vary.

| Polymerization Technique | Initiator/Catalyst | Solvent | Temp. (°C) | Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |

| Free-Radical | AIBN | Toluene | 70 | 12 | 80-95 | 20,000-100,000 | 1.8-3.0 | 120-150 |

| Cationic | BF₃·OEt₂ | Toluene | -78 | 2 | 70-90 | 10,000-50,000 | 1.5-2.5 | 110-140 |

| RAFT | Dithiocarbamate/AIBN | Dioxane | 70 | 18 | 60-85 | 15,000-60,000 | 1.1-1.3 | 115-145 |

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Caption: General experimental workflow for the polymerization of vinyl monomers.

Logical Relationship of Polymerization Techniques

The following diagram illustrates the relationship between the different polymerization techniques and their key characteristics.

Caption: Relationship between polymerization techniques and their characteristics.

Concluding Remarks

The polymerization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) offers a pathway to novel polymeric materials with potentially valuable properties. The choice of polymerization method will be critical in tuning the final characteristics of the polymer. The protocols provided herein, based on analogous systems, offer a starting point for the successful synthesis and investigation of this new polymer. It is recommended that small-scale trial polymerizations are conducted to optimize reaction conditions for each specific technique. Further characterization, such as polarized optical microscopy and X-ray diffraction, will be essential to elucidate the liquid crystalline properties of the resulting polymers.

References

Application Notes and Protocols for the Utilization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in Liquid Crystal Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of side-chain liquid crystalline polymers (SCLCPs) using the monomer (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane). The protocols detailed below are designed to guide researchers in the development of novel liquid crystal polymers with potential applications in advanced materials and drug delivery systems.

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a key monomer in the synthesis of SCLCPs. Its rigid bicyclohexyl core contributes to the formation of stable mesophases, while the terminal vinyl group allows for polymerization via various mechanisms. The resulting polymers exhibit liquid crystalline properties, combining the fluidity of liquids with the long-range order of crystalline solids. These unique characteristics make them suitable for a range of applications, including stimuli-responsive materials for controlled drug release.

The synthesis of SCLCPs from vinyl monomers can be primarily achieved through two methods: free-radical polymerization and living cationic polymerization. The choice of method influences the polymer's molecular weight, polydispersity, and overall architecture, thereby affecting its final properties.

Physicochemical Properties of the Monomer

A summary of the key physicochemical properties of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is presented in the table below.

| Property | Value |

| CAS Number | 129738-34-7 |

| Molecular Formula | C₁₉H₃₄ |

| Molecular Weight | 262.48 g/mol |

| Appearance | White crystalline solid |

| Purity | Typically >98% |

Experimental Protocols for Polymer Synthesis

This section details the experimental procedures for the synthesis of poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)) via free-radical and living cationic polymerization.

Protocol 1: Free-Radical Polymerization

Free-radical polymerization is a robust and widely used method for synthesizing vinyl polymers. This protocol utilizes 2,2'-azobisisobutyronitrile (AIBN) as the radical initiator.[1][2][3]

Materials:

-

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (monomer)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous Toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask and standard Schlenk line equipment

-

Nitrogen or Argon gas (inert atmosphere)

Procedure:

-

Monomer and Initiator Preparation: In a Schlenk flask, dissolve the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) monomer and AIBN in anhydrous toluene. A typical monomer to initiator molar ratio is 100:1.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70-80°C and stir for 24-48 hours under an inert atmosphere.

-

Termination and Precipitation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Purification: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50°C to a constant weight.

Characterization: The resulting polymer can be characterized by:

-

¹H NMR and ¹³C NMR spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and liquid crystalline phase transition temperatures.

-

Polarized Optical Microscopy (POM): To observe the liquid crystalline textures.

Quantitative Data Summary (Typical Results):

| Parameter | Value |

| Monomer:Initiator Ratio | 100:1 (mol/mol) |

| Reaction Temperature | 70°C |

| Reaction Time | 24 h |

| Typical Mn (GPC) | 15,000 - 30,000 g/mol |

| Typical PDI (GPC) | 1.5 - 2.5 |

Protocol 2: Living Cationic Polymerization

Living cationic polymerization offers better control over the molecular weight and polydispersity of the resulting polymer. This protocol is adapted from methods used for bulky vinyl ethers and vinylcyclohexane derivatives.[4][5][6][7]

Materials:

-

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (monomer)

-

Initiator system: e.g., 1-isobutoxyethyl acetate / Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅) or a similar Lewis acid.

-

Anhydrous dichloromethane (DCM) or toluene (solvent)

-

Methanol (quenching agent)

-

Nitrogen or Argon gas (inert atmosphere)

-

Glove box or Schlenk line for handling air- and moisture-sensitive reagents.

Procedure:

-

Reaction Setup: All glassware should be rigorously dried, and the reaction should be performed under a dry, inert atmosphere.

-

Solvent and Monomer Preparation: In a Schlenk flask, dissolve the (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) monomer in anhydrous DCM.

-

Initiation: Cool the monomer solution to a low temperature (e.g., -78°C) using a dry ice/acetone bath. Add the initiator (e.g., 1-isobutoxyethyl acetate) followed by the dropwise addition of the Lewis acid (e.g., Et₁.₅AlCl₁.₅).

-

Polymerization: Allow the reaction to proceed at the low temperature for a specified time (e.g., 1-4 hours), with constant stirring.

-

Termination: Quench the polymerization by adding pre-chilled methanol.

-

Purification: Allow the mixture to warm to room temperature. Precipitate the polymer in a large excess of methanol, filter, and dry under vacuum.

Characterization: The polymer should be characterized using the same techniques as described for the free-radical polymerization protocol.

Quantitative Data Summary (Expected Results):

| Parameter | Value |

| Monomer:Initiator Ratio | 50:1 to 500:1 (mol/mol) |

| Reaction Temperature | -78°C |

| Reaction Time | 1-4 h |

| Expected Mn (GPC) | Controlled by Monomer:Initiator ratio |

| Expected PDI (GPC) | < 1.3 |

Application in Drug Delivery: Stimuli-Responsive Release

SCLCPs synthesized from (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) can be designed to exhibit stimuli-responsive behavior, making them excellent candidates for controlled drug delivery systems.[8][9][10][11][12][13][14] The release of an encapsulated drug can be triggered by external stimuli such as temperature or pH changes, which induce a phase transition in the liquid crystalline polymer matrix, thereby altering the drug diffusion rate.

Temperature-Responsive Drug Release

Principle: Many SCLCPs exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).[11][15] Below or above this temperature, the polymer undergoes a phase transition, for example, from a more ordered smectic phase to a less ordered nematic phase, or to an isotropic state. This change in the polymer matrix's structure can significantly alter the diffusion coefficient of an entrapped drug, leading to a temperature-triggered release.[12]

Experimental Protocol for Drug Loading and Release Study:

-

Drug Loading:

-

Dissolve the synthesized liquid crystal polymer and the desired drug (e.g., a model hydrophobic drug like naproxen) in a common solvent (e.g., dichloromethane).[11]

-

Cast the solution into a thin film by solvent evaporation.

-

Alternatively, for nanoparticle formulations, use nanoprecipitation or emulsion-evaporation methods.

-

-

In Vitro Release Study:

-

Place the drug-loaded polymer film or nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at different temperatures (e.g., below and above the polymer's phase transition temperature).

-

At predetermined time intervals, withdraw aliquots of the release medium and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Replenish the withdrawn volume with fresh release medium to maintain sink conditions.

-

pH-Responsive Drug Release

Principle: For pH-responsive release, the SCLCP can be copolymerized with a monomer containing pH-sensitive functional groups (e.g., carboxylic acids or amines). Changes in the pH of the surrounding medium will alter the ionization state of these groups, leading to conformational changes in the polymer backbone and/or the liquid crystalline side chains. This can disrupt the liquid crystalline packing and trigger the release of the encapsulated drug.[10][13][16][17]

Experimental Protocol for pH-Responsive System:

-

Copolymer Synthesis: Synthesize a copolymer of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) and a pH-sensitive vinyl monomer (e.g., acrylic acid or dimethylaminoethyl methacrylate) using one of the polymerization methods described above.

-

Drug Loading: Follow the same procedure as for the temperature-responsive system.

-

In Vitro Release Study:

-

Conduct the release study in buffers of different pH values (e.g., pH 5.0 to simulate the endosomal environment and pH 7.4 to simulate physiological conditions).

-

Monitor the drug release over time as previously described.

-

Visualizing Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow for polymer synthesis and the conceptual mechanism of stimuli-responsive drug release.

Caption: Experimental workflow for the synthesis of poly((trans,trans)-4-pentyl-4'-vinyl-1,1'-bi(cyclohexane)).

Caption: Conceptual diagram of stimuli-responsive drug release from a liquid crystal polymer matrix.

Conclusion

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is a versatile monomer for the synthesis of side-chain liquid crystalline polymers with tunable properties. The choice of polymerization technique, either free-radical or living cationic, allows for control over the polymer's molecular architecture. The resulting polymers hold significant promise for applications in drug delivery, where their stimuli-responsive nature can be harnessed to achieve controlled and targeted release of therapeutic agents. The protocols and concepts outlined in these application notes provide a solid foundation for researchers to explore and develop novel materials based on this promising liquid crystal monomer.

References

- 1. pslc.ws [pslc.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermosensitive Polymers and Thermo-Responsive Liposomal Drug Delivery Systems [mdpi.com]

- 10. pH-sensitive lyotropic liquid crystal beads designed for oral zero-order extended drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Drug release from thin films encapsulated by a temperature-responsive hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A crystallization driven thermoresponsive transition in a liquid crystalline polymer - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. cris.huji.ac.il [cris.huji.ac.il]

- 17. pH-responsive lyotropic liquid crystals for controlled drug delivery. | Semantic Scholar [semanticscholar.org]

Application Note: NMR Characterization of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) (CAS No. 129738-34-7) is a key intermediate in the synthesis of liquid crystals and other advanced materials. Its rigid bicyclohexyl core, combined with the reactive vinyl group and the flexible pentyl chain, imparts unique properties that are leveraged in the development of new technologies. Accurate structural elucidation and purity assessment are critical for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the comprehensive characterization of this molecule. This application note provides a detailed protocol and predicted NMR data for the analysis of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

Predicted NMR Data

Due to the limited availability of public domain experimental spectra for this specific compound, the following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of structurally related compounds, including 4-vinyl-1-cyclohexene, (trans,trans)-4-propyl-4'-vinyl-1,1'-bi(cyclohexane), and other substituted bicyclohexyl derivatives. These predicted values serve as a guide for spectral assignment.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in CDCl₃ at 400 MHz

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Vinyl (-CH=CH₂) | 5.75 - 5.85 | ddd | J ≈ 17.0, 10.5, 6.5 |

| Vinyl (=CH₂) | 4.88 - 4.98 | m | |

| Cyclohexyl (CH attached to vinyl) | 1.95 - 2.05 | m | |

| Cyclohexyl (axial CH₂) | 1.65 - 1.80 | m | |

| Cyclohexyl (equatorial CH₂) | 1.15 - 1.30 | m | |

| Cyclohexyl (CH attached to pentyl) | 0.95 - 1.05 | m | |

| Pentyl (-CH₂-) | 1.20 - 1.35 | m | |

| Pentyl (-CH₃) | 0.85 - 0.95 | t | J ≈ 7.0 |

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) in CDCl₃ at 100 MHz

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Vinyl (-C H=CH₂) | 142 - 143 |

| Vinyl (=C H₂) | 110 - 111 |

| Cyclohexyl (C H attached to vinyl) | 45 - 47 |

| Cyclohexyl (C H attached to pentyl) | 43 - 45 |

| Bicyclohexyl junction (C H) | 40 - 42 |

| Cyclohexyl (-C H₂-) | 30 - 35 |

| Pentyl (-C H₂-) | 22 - 37 |

| Pentyl (-C H₃) | 14 - 15 |

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

-

Sample Purity : Ensure the sample of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane) is free from particulate matter and residual solvents from synthesis.

-

Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound.

-

Concentration :

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.

-

For ¹³C NMR, a higher concentration of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Procedure :

-

Weigh the sample directly into a clean, dry NMR tube.

-

Add the deuterated solvent.

-

Cap the tube and gently vortex or invert the tube until the sample is fully dissolved.

-

If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

¹H NMR Spectroscopy :

-

Pulse Program : Standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width : 10-12 ppm, centered around 5 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 8-16.

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : Proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width : 200-220 ppm, centered around 100 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more, depending on the sample concentration.

-

-

2D NMR Spectroscopy (for full structural assignment) :

-

COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C couplings (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Visualization of Key Structures and Workflows

Molecular Structure

Caption: Molecular structure of (trans,trans)-4-Pentyl-4'-vinyl-1,1'-bi(cyclohexane).

NMR Characterization Workflow